3-Oxobutanenitrile
CAS No.: 2469-99-0
Cat. No.: VC3716122
Molecular Formula: C4H5NO
Molecular Weight: 83.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2469-99-0 |
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Molecular Formula | C4H5NO |
Molecular Weight | 83.09 g/mol |
IUPAC Name | 3-oxobutanenitrile |
Standard InChI | InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3 |
Standard InChI Key | OPXYNEYEDHAXOM-UHFFFAOYSA-N |
SMILES | CC(=O)CC#N |
Canonical SMILES | CC(=O)CC#N |
Introduction
3-Oxobutanenitrile, also known as acetoacetonitrile or butanenitrile, 3-oxo-, is a versatile organic compound with the molecular formula . It is a member of the nitrile family, characterized by the presence of both a ketone group (-C=O) and a nitrile group (-C≡N). This compound has applications in organic synthesis, pharmaceutical intermediates, and material science.
Synthesis and Production
3-Oxobutanenitrile is typically synthesized via the hydrolysis of β-aminocrotononitrile or through other nitrile-based reactions. The process involves:
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Reagents: Common starting materials include malononitrile derivatives.
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Reaction Conditions: Reactions are carried out under reflux in solvents like ethanol or methanol to optimize yields.
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Catalysts: Acidic or basic catalysts are often employed to facilitate the reaction.
Reaction Example:
Applications
3-Oxobutanenitrile is widely used in various fields due to its reactive functional groups:
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Organic Synthesis:
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It serves as a precursor for synthesizing heterocyclic compounds like pyrazolopyrimidinones.
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Used in the preparation of intermediates for pharmaceuticals such as inhibitors of phosphopantetheine.
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Pharmaceutical Industry:
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Acts as an intermediate in the synthesis of drugs, including those targeting cancer and viral diseases.
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Material Science:
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Utilized in polymer chemistry for creating advanced materials.
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Hazard Classification:
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UN ID: 3276
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Hazard Class: 6.1 (Toxic substances)
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Packing Group: III
Precautions:
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Store under an inert atmosphere at temperatures below -20°C.
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Avoid exposure to heat or open flames due to its low flash point.
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Use personal protective equipment (PPE) when handling the compound.
Spectral Data
Spectral analysis confirms the structure and purity of 3-oxobutanenitrile:
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NMR (Nuclear Magnetic Resonance):
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Proton NMR shows signals corresponding to the methyl and methylene groups.
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IR (Infrared Spectroscopy):
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Strong absorption bands for nitrile () and ketone () functional groups.
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Mass Spectrometry:
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Molecular ion peak at , consistent with its molecular weight.
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Research Insights
Recent studies highlight the compound's potential in drug development:
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Molecular docking studies suggest that derivatives of 3-oxobutanenitrile can interact with enzymes implicated in cancer cell proliferation.
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It has shown promise as a building block for antiviral agents targeting replication pathways in viruses.
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